3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide
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Overview
Description
- The phenylthio group can be introduced via a nucleophilic substitution reaction. This step typically involves the reaction of a suitable thiol with a halogenated precursor under basic conditions.
Amidation Reaction
- The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate with a suitable amine under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide typically involves multiple steps:
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Formation of the Tetrahydroimidazo[1,2-a]pyridine Core
- Starting from a suitable pyridine derivative, the tetrahydroimidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction. This often involves the use of reagents such as ethyl (2Z)-3-aryl-2-[(triphenylphosphoranylidene)amino] acrylates and aryl isocyanates .
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The phenylthio group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction
- The compound can be reduced at various functional groups, such as the amide bond, using reducing agents like lithium aluminum hydride.
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Substitution
- The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals due to its potential biological activity.
Mechanism of Action
The mechanism of action of 3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine .
- 3-(7-(tert-Butoxycarbonyl)-2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoic acid hydrochloride .
Uniqueness
- Structural Features : The presence of both the phenylthio group and the tetrahydroimidazo[1,2-a]pyridine moiety makes it unique compared to other similar compounds.
- Biological Activity : Its specific structure may confer unique biological activities not observed in other related compounds.
Properties
IUPAC Name |
3-phenylsulfanyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c26-22(13-15-27-17-8-2-1-3-9-17)24-19-11-5-4-10-18(19)20-16-25-14-7-6-12-21(25)23-20/h1-5,8-11,16H,6-7,12-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFYYFQKGDMRRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CCSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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